molecular formula C14H23NO B1437582 N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine CAS No. 1039836-68-4

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine

Cat. No.: B1437582
CAS No.: 1039836-68-4
M. Wt: 221.34 g/mol
InChI Key: JTDDIEJCERZXRI-UHFFFAOYSA-N
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Scientific Research Applications

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine typically involves the reaction of 4-(tert-butyl)phenol with ethylene oxide to form 2-(4-(tert-butyl)phenoxy)ethanol. This intermediate is then reacted with ethylamine under suitable conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-methylamine: Similar structure but with a methyl group instead of an ethyl group.

    N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-isopropylamine: Contains an isopropyl group instead of an ethyl group.

    N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-benzylamine: Features a benzyl group in place of the ethyl group.

Uniqueness

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-5-15-10-11-16-13-8-6-12(7-9-13)14(2,3)4/h6-9,15H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDDIEJCERZXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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